2-Phenyl-3,6-dihydro-2H-pyran is a six-membered heterocyclic compound characterized by a pyran ring, which consists of five carbon atoms and one oxygen atom. The compound features a phenyl group attached to the second carbon of the pyran ring, along with two hydrogen atoms at the 3 and 6 positions, making it a dihydropyran derivative. Its molecular formula is , and it has a molecular weight of approximately 174.24 g/mol. This compound is known for its unique structural properties that contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
These reactions highlight the compound's versatility in organic synthesis, allowing it to serve as a precursor for various chemical transformations.
Research indicates that 2-phenyl-3,6-dihydro-2H-pyran exhibits notable biological activities. It has been explored for its potential as an antimicrobial agent and has shown promise in inhibiting certain bacterial strains. Additionally, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. The presence of the phenyl group is believed to enhance its biological activity by influencing interactions with biological targets.
Several methods have been developed for synthesizing 2-phenyl-3,6-dihydro-2H-pyran:
2-Phenyl-3,6-dihydro-2H-pyran finds applications in various areas:
Interaction studies have shown that 2-phenyl-3,6-dihydro-2H-pyran interacts with various biological molecules. For instance:
These studies are essential for understanding the compound's safety profile and ecological effects.
Several compounds share structural similarities with 2-phenyl-3,6-dihydro-2H-pyran. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-2-phenyl-3,6-dihydro-2H-pyran | Contains a methyl group at position 4 | |
| 3,6-Dihydro-4-methyl-2-phenyltetrahydropyran | Features an additional methyl group | |
| 3,6-Dihydro-4-(benzyloxy)-2H-pyran | Contains a benzyloxy substituent | |
| 4-Ethyl-2-phenyltetrahydropyran | Ethyl group substitution at position 4 |
These compounds exhibit unique characteristics that differentiate them from 2-phenyl-3,6-dihydro-2H-pyran while retaining similar reactivity patterns due to their shared dihydropyran structure.
Bismuth tribromide (BiBr₃) has proven instrumental in facilitating one-pot syntheses of 2-phenyl-3,6-dihydro-2H-pyran derivatives. The reaction typically involves three components: a β,γ-unsaturated aldehyde, a ketene silyl acetal or silyl enol ether, and a secondary aldehyde. BiBr₃ acts as a Lewis acid, sequentially promoting a Mukaiyama aldol reaction, an intermolecular aldehyde addition, and an intramolecular silyl-Prins cyclization (ISMS).
For example, Hinkle et al. demonstrated that combining (Z)-4-(trimethylsilyl)but-3-enal with methyl trimethylsilyl dimethylketene acetal and isobutyraldehyde in dichloromethane at room temperature yields cis-2,6-disubstituted dihydropyrans in 53% yield. The BiBr₃ catalyst enables rapid equilibration of intermediates while minimizing side reactions, a critical advantage over traditional Brønsted acid catalysts.
Table 1: Representative BiBr₃-Catalyzed Syntheses of 2-Phenyl-3,6-Dihydro-2H-Pyran Derivatives
| Starting Materials | Conditions | Yield (%) | cis:trans Ratio |
|---|---|---|---|
| (Z)-4-TMS-but-3-enal + Me₃Si-ketene acetal + isobutyraldehyde | CH₂Cl₂, rt, 2 h | 53 | >95:5 |
| β,γ-Unsaturated aldehyde + silyl enol ether + benzaldehyde | CH₂Cl₂, −20°C, 4 h | 38 | 85:15 |
The choice of solvent significantly impacts reaction efficiency. While acetonitrile accelerates the initial aldol step, dichloromethane optimizes the subsequent ISMS cyclization by stabilizing oxocarbenium intermediates.
The Mukaiyama aldol-addition-ISMS sequence represents a paradigm shift from traditional stepwise syntheses. In this cascade, the BiBr₃-mediated aldol reaction between a β,γ-unsaturated aldehyde and a silylated nucleophile generates a silyl ether-vinylsilane hybrid intermediate. Subsequent addition of a second aldehyde triggers oxocarbenium ion formation, followed by a stereodefined intramolecular silyl-Prins cyclization.
Key advantages include:
Achieving high cis-diastereoselectivity relies on optimizing the interplay between steric effects and transition-state geometry. In BiBr₃-catalyzed systems, the E-oxocarbenium intermediate adopts a chair-like conformation during cyclization, positioning bulky substituents equatorially to minimize strain. For instance, using 3-phenylpropanal as the second aldehyde directs the phenyl group to the equatorial position, yielding cis-2-phenyl-3,6-dihydro-2H-pyran derivatives with >95:5 diastereomeric ratios.
Mechanistic Insight:
Silyl enol ethers serve as versatile nucleophiles in stereocontrolled syntheses. Rychnovsky et al. developed a silyl enol ether Prins cyclization that constructs the dihydropyran core with simultaneous formation of a quaternary stereocenter. The reaction proceeds via:
This method accommodates diverse substituents, including esters and alkenes, without compromising stereochemical outcomes.
While current methodologies predominantly use dichloromethane, recent studies suggest potential for solvent-free conditions. BiBr₃’s low hygroscopicity and stability under neat conditions make it amenable to solventless reactions, though yields remain suboptimal compared to solvent-mediated processes.
Three-component cascades exemplify atom economy by incorporating all reactants into the final product. The Mukaiyama aldol-addition-ISMS sequence achieves 85–92% atom efficiency, surpassing traditional stepwise approaches by avoiding protective groups and intermediate purifications. Further improvements focus on:
Bismuth tribromide emerges as a highly effective Lewis acid catalyst for the synthesis of 2-phenyl-3,6-dihydro-2H-pyran through sophisticated coordination chemistry mechanisms [1]. The compound adopts two distinct polymorphic structures in the solid state, with the low-temperature alpha-polymorph existing as pyramidal molecules and the high-temperature beta-polymorph forming polymeric chains [2]. This structural versatility directly influences its catalytic behavior in cycloaddition reactions leading to dihydropyran formation.
The coordination chemistry of bismuth tribromide in cycloaddition reactions proceeds through a well-defined mechanistic pathway involving bismuth center activation [1]. Research demonstrates that bismuth tribromide functions as a dual activator through sigma-pi chelation mechanisms, enabling efficient carboarylation reactions with various substrates [3]. The catalyst exhibits remarkable selectivity in promoting three-component cascade reactions, where bismuth tribromide mediates addition of ketene silyl acetals or silyl enol ethers to beta-gamma-unsaturated cis-4-trimethylsilyl-3-butenal [1].
Experimental investigations reveal that bismuth tribromide operates through rapid hydrolysis to form bismuthoxy halides, which become homogeneous upon addition of aldehyde substrates [1]. The catalyst loading can be optimized to as low as 10 mole percent while maintaining high efficiency, with isolated yields ranging from 44 to 80 percent for dihydropyran products [1]. The coordination behavior shows strong dependence on reaction conditions, with dichloromethane serving as the optimal solvent system for maintaining catalyst activity [1].
Table 1: Bismuth Tribromide Catalyzed Cycloaddition Reaction Conditions
| Catalyst Loading | Solvent | Temperature | Reaction Time | Yield Range | Diastereoselectivity |
|---|---|---|---|---|---|
| 10 mol% | Dichloromethane | Room Temperature | 2-3 hours | 44-80% | >95% cis |
| 15 mol% | Dichloromethane | Room Temperature | 12-14 hours | 59-85% | >95% cis |
| 20 mol% | Dichloromethane | Room Temperature | 1-2 hours | 70-90% | >95% cis |
The coordination environment around the bismuth center plays a crucial role in determining reaction outcomes [4]. Bismuth tribromide coordinates through dative bismuth-to-metal interactions, where bismuth acts as both donor and acceptor depending on the electronic environment [5]. The Lewis acidic nature of bismuth tribromide enables coordination with oxygen-containing substrates, facilitating the formation of reactive intermediates essential for dihydropyran synthesis [6].
Lewis acid promoted vinylsilane functionalization represents a critical pathway for synthesizing 2-phenyl-3,6-dihydro-2H-pyran derivatives through bismuth tribromide catalysis [7]. The mechanism involves activation of vinylsilane moieties through coordination with the bismuth center, enabling subsequent nucleophilic attack and cyclization reactions [8]. Research demonstrates that bismuth tribromide promotes highly selective addition reactions of bis-silyl-propenes to carbonyl compounds, yielding functionalized products in excellent yields [8].
The vinylsilane functionalization process proceeds through Lewis acid coordination followed by intramolecular silyl-modified Sakurai reactions [1]. Bismuth tribromide activates vinylsilane substrates through coordination to the silicon center, facilitating electron redistribution and enhancing electrophilic character [7]. This activation enables stereoselective formation of carbon-carbon bonds with retention of stereochemical information throughout the transformation [7].
Experimental studies reveal that vinylsilane functionalization requires specific reaction conditions to achieve optimal selectivity [9]. The catalyst promotes cyclization reactions toward dihydropyran compounds through bismuth triflate mediation, with various vinylsilanes reacting with epoxides to afford substituted dihydropyrans [9]. The best vinylsilane substrate identified was (Z)-1-phenyl-6-(trimethylsilyl)hex-6-en-3-ol, which afforded up to 59 percent desired products when reacted with styrene oxide using 1 mole percent catalyst [9].
Table 2: Vinylsilane Functionalization Optimization Data
| Vinylsilane Substrate | Electrophile | Catalyst Loading | Solvent | Yield | Selectivity |
|---|---|---|---|---|---|
| (Z)-1-phenyl-6-TMS-hex-6-en-3-ol | Styrene oxide | 1 mol% | Dichloromethane | 59% | >90% cis |
| TES-protected vinylsilane | Phenylacetaldehyde | 10 mol% | Dichloromethane | 85% | >95% cis |
| Propargyl trimethylsilane | Benzaldehyde | 15 mol% | Dichloromethane | 72% | >90% cis |
The mechanistic pathway involves bismuth tribromide coordination to both the vinylsilane and carbonyl components, creating a chelated intermediate that facilitates intramolecular cyclization [3]. The Lewis acid character of bismuth tribromide enables activation of multiple bond types simultaneously, leading to highly efficient cascade transformations [10]. This dual activation mode represents a significant advancement in synthetic methodology for dihydropyran construction.
Palladium-catalyzed cross-coupling represents a versatile approach for modifying 2-phenyl-3,6-dihydro-2H-pyran structures through carbon-carbon bond formation reactions [11]. The methodology enables selective functionalization of the aromatic ring and pyran core through various coupling mechanisms including Suzuki-Miyaura, Heck, and Buchwald-Hartwig protocols [11]. Research demonstrates that palladium complexes with appropriate ligands can facilitate cross-coupling reactions under mild conditions with excellent functional group tolerance [12].
The palladium-catalyzed modification of dihydropyran systems proceeds through oxidative addition, transmetalation, and reductive elimination sequences [13]. Monoligated palladium species serve as highly active catalysts for cross-coupling reactions, with bulky electron-rich ligands promoting enhanced reactivity toward aryl halides [13]. The catalyst system tolerance extends to various functional groups present in dihydropyran substrates, enabling selective modification without disruption of the heterocyclic core [14].
Optimization studies reveal that palladium acetate combined with triphenylphosphine provides excellent catalytic activity for cross-coupling reactions involving dihydropyran derivatives [15]. The reaction conditions can be fine-tuned to achieve high yields while maintaining selectivity for specific substitution patterns [16]. Temperature control proves critical, with optimal results obtained at 75-100 degrees Celsius depending on the specific substrate combination [15].
Table 3: Palladium-Catalyzed Cross-Coupling Optimization
| Catalyst System | Base | Solvent | Temperature | Time | Yield | Selectivity |
|---|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | K₂CO₃ | Dimethylformamide | 100°C | 5 h | 40% | Moderate |
| Pd(dba)₂/dppe | Cs₂CO₃ | Tetrahydrofuran | 75°C | 6 h | 82% | High |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/Water | 80°C | 4 h | 83% | High |
The mechanistic pathway involves initial oxidative addition of the palladium catalyst to aryl halide substrates, followed by transmetalation with organometallic coupling partners [12]. The reductive elimination step regenerates the active palladium species while forming the desired carbon-carbon bond [13]. This catalytic cycle enables iterative functionalization of dihydropyran substrates with diverse coupling partners [17].
Ring-contraction side reactions can occur under certain palladium-catalyzed conditions, particularly in the presence of strong bases [18]. However, optimized protocols allow selective cross-coupling without ring modification through careful control of reaction parameters [18]. The methodology provides access to complex polyheterocyclic structures through cascade reactions involving multiple bond formation events [14].
Gold(I)-assisted ring-expansion reactions offer unique opportunities for transforming 2-phenyl-3,6-dihydro-2H-pyran structures into larger ring systems through controlled bond rearrangement processes [19]. The methodology relies on the pi-acidic nature of gold(I) complexes to activate alkyne and alkene functionalities, enabling subsequent ring-expansion through Wagner-Meerwein rearrangements [20]. Research demonstrates that cationic gold(I) catalysts promote stereospecific ring-expansion reactions with high efficiency and selectivity [19].
The ring-expansion mechanism proceeds through initial coordination of the gold(I) catalyst to unsaturated bonds within or adjacent to the dihydropyran ring system [21]. This coordination activates the substrate toward nucleophilic attack, triggering migration reactions that result in ring enlargement [22]. The process demonstrates remarkable stereospecificity, with substituents retaining their relative stereochemistry throughout the transformation [19].
Optimization studies reveal that triarylphosphine gold(I) complexes provide superior catalytic activity for ring-expansion reactions [19]. The catalyst loading can be minimized to 1-5 mole percent while maintaining high conversion efficiency [23]. Reaction conditions typically require elevated temperatures ranging from 80-120 degrees Celsius, with reaction times varying from 2-12 hours depending on substrate complexity [24].
Table 4: Gold(I)-Catalyzed Ring-Expansion Reaction Data
| Gold Catalyst | Substrate Type | Temperature | Time | Yield | Ring Size Change |
|---|---|---|---|---|---|
| Ph₃PAuCl/AgOTf | Alkynyl cyclopropanol | 80°C | 4 h | 89% | 3→4 membered |
| Ph₃PAuNTf₂ | Allenyl cyclobutanol | 100°C | 8 h | 76% | 4→5 membered |
| IPrAuCl/AgSbF₆ | Propargyl substrate | 120°C | 6 h | 92% | 5→6 membered |
The synthetic applications of gold(I)-catalyzed ring-expansion extend to complex molecular scaffolds containing multiple heterocyclic rings [21]. The methodology enables construction of medium-sized rings that are challenging to access through conventional cyclization approaches [25]. The reactions proceed with high atom economy and minimal formation of side products [23].
Mechanistic investigations support a pathway involving gold(I) coordination followed by alkyl migration and subsequent ring-closure events [24]. The gold catalyst activates specific bonds within the substrate, directing the rearrangement process toward desired ring-expanded products [26]. This selectivity arises from the electronic properties of gold(I) complexes and their preferential coordination to specific functional groups [20].
The assessment of antimicrobial activity for 2-phenyl-3,6-dihydro-2H-pyran and related compounds relies on established methodological frameworks that provide comprehensive evaluation of their therapeutic potential. These frameworks encompass multiple analytical approaches including minimum inhibitory concentration determination, biofilm disruption assays, and mechanistic studies that elucidate the molecular basis of antimicrobial action [1] [2].
2-phenyl-3,6-dihydro-2H-pyran demonstrates significant antimicrobial efficacy against gram-positive bacterial pathogens through multiple inhibitory mechanisms. Research has established that pyran derivatives exhibit pronounced activity against Staphylococcus aureus and Streptococcus species, with minimum inhibitory concentrations ranging from 0.75 to 32 μg/mL depending on structural modifications [1] [2] [3]. The compound 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one demonstrated exceptional potency with a minimum inhibitory concentration of 0.75 μg/mL against Streptococcus species C203M [1].
The inhibitory mechanisms involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes. Molecular docking studies have revealed that pyran derivatives interact with penicillin-binding protein 2, which plays a crucial role in bacterial cell wall formation [4]. The binding affinity of these compounds to key residues including Trp370, Ser387, and Ser545 within the active site of penicillin-binding protein 2 suggests that 2-phenyl-3,6-dihydro-2H-pyran operates through a similar pathway to penicillin-class antibiotics, ultimately leading to disruption of proper bacterial cell wall formation [4].
Structure-activity relationship analysis demonstrates that the presence of phenylthio, benzenesulfonyl, and p-bromophenyl substituents significantly enhances activity against gram-positive bacteria [1]. The bulkier the C-2 substituent in 6-hydroxy-2H-pyran-3(6H)-one derivatives, the greater the antibacterial activity observed. This relationship indicates that steric factors play a critical role in determining antimicrobial efficacy [1].
Pharmacophore modeling of 2-phenyl-3,6-dihydro-2H-pyran provides critical insights into the molecular features essential for biological activity and target binding specificity. Computational analysis has revealed that pyran-based compounds adopt specific conformational preferences that are crucial for antimicrobial activity and receptor binding interactions [8] [9].
The phenyl group in 2-phenyl-3,6-dihydro-2H-pyran exerts significant electronic effects that directly influence target binding affinity and selectivity. Computational studies have demonstrated that the phenyl ring exhibits predominantly electron-donating properties through resonance effects, particularly when interacting with electronegative target sites [9] [10]. This electron donation capability enhances binding interactions with bacterial proteins and enzymes through formation of favorable electrostatic interactions.
Research has established that the electronic density of the phenyl ring can be modulated through substituent effects, with electron-donating groups such as methyl substituents at positions 3 and 5 significantly increasing binding affinity [9]. The presence of 3,5-dimethyl substituents causes electron enrichment of the phenyl ring, which is favorable for edge-to-face CH-π interactions with phenylalanine residues in target proteins [9]. This interaction represents a critical component of the binding mechanism for 2-phenyl-3,6-dihydro-2H-pyran derivatives.
The orientation of the phenyl ring relative to the dihydropyran core influences binding geometry and target specificity. Molecular modeling studies indicate that an almost coplanar orientation between the phenyl ring and the pyran moiety is optimal for target binding, with dihedral angles approaching 90 degrees providing the most favorable interaction geometry [9]. This orientation facilitates optimal CH-π interactions with aromatic residues in the target binding site.
Electronic effects of the phenyl group also influence the selectivity profile of 2-phenyl-3,6-dihydro-2H-pyran compounds. Electron-withdrawing substituents on the phenyl ring, such as fluorine at position 4, can reduce binding affinity due to decreased electron density [9]. Conversely, electron-donating substituents enhance binding through increased electron density and stronger electrostatic interactions with target proteins.
The conformational dynamics of the dihydropyran ring in 2-phenyl-3,6-dihydro-2H-pyran play a fundamental role in determining biological activity and target binding specificity. Conformational analysis has revealed that the dihydropyran ring exists in multiple conformational states, with the predominant conformation adopting a "folded" orientation that is crucial for antimicrobial activity [8] [11].
Principal component analysis of dihydropyran ring conformations has identified that compounds with optimal biological activity maintain specific torsional angle relationships within the ring system [11]. The displacement asymmetry values and torsion angles Ta through Tf provide quantitative measures of ring geometry that correlate with antimicrobial potency. Compounds with displacement asymmetry values ranging from -0.008 to 0.041 demonstrate optimal activity profiles [11].
The conformational preferences of the dihydropyran ring are influenced by substituent effects and intermolecular interactions. The presence of the phenyl group at position 2 introduces conformational constraints that favor the folded conformation observed in active compounds [8]. This conformational preference is essential for proper alignment of pharmacophoric features and optimal binding interactions with target proteins.
Molecular dynamics simulations have demonstrated that the dihydropyran ring undergoes conformational fluctuations that affect binding affinity and selectivity. Ring flip mechanisms account for transitions between different conformational states, with the half-chair and envelope conformations representing the most prevalent forms [11]. The energy barriers associated with these conformational transitions influence the kinetics of target binding and dissociation.
The conformational dynamics also affect the spatial arrangement of functional groups relative to the dihydropyran core. The orientation of the phenyl group and other substituents is dependent on the ring conformation, which in turn influences the three-dimensional pharmacophore requirements for biological activity [8]. Compounds that maintain conformational flexibility while preserving key pharmacophoric features demonstrate enhanced antimicrobial activity against diverse bacterial targets.